molecular formula C26H27ClF3N5O3 B11215739 [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B11215739
M. Wt: 550.0 g/mol
InChI Key: WIGDVKBYRRBVFG-UHFFFAOYSA-N
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Description

[4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group and a pyrazolopyrimidine core substituted with a dimethoxyphenyl and a trifluoromethyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloronitrobenzene and piperazine.

    Construction of Pyrazolopyrimidine Core: The pyrazolopyrimidine core can be constructed through a multi-step process involving the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it may bind to these targets through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
  • [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
  • [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Uniqueness

The uniqueness of [4-(3-Chlorophenyl)piperazin-1-yl][5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C26H27ClF3N5O3

Molecular Weight

550.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C26H27ClF3N5O3/c1-37-21-7-6-16(12-22(21)38-2)19-14-23(26(28,29)30)35-24(31-19)15-20(32-35)25(36)34-10-8-33(9-11-34)18-5-3-4-17(27)13-18/h3-7,12-13,15,19,23,31H,8-11,14H2,1-2H3

InChI Key

WIGDVKBYRRBVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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